

# Rezafungin and Anidulafungin: A Head-to-Head Comparison of In Vitro Antifungal Potency

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Rezafungin |           |
| Cat. No.:            | B3181853   | Get Quote |

In the landscape of antifungal therapeutics, echinocandins stand as a cornerstone for the treatment of invasive fungal infections, primarily due to their potent activity against Candida and Aspergillus species. This guide provides a detailed comparative analysis of the in vitro potency of **rezafungin**, a novel, long-acting echinocandin, and anidulafungin, an established second-generation echinocandin. This objective comparison is intended for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of experimental workflows.

#### **Executive Summary**

Overall, in vitro studies demonstrate that **rezafungin** exhibits a comparable potency to anidulafungin against a wide spectrum of Candida and Aspergillus species.[1][2][3] For most common Candida species, the Minimum Inhibitory Concentration (MIC) values of **rezafungin** are often within one to two dilutions of anidulafungin.[1] Notably, **rezafungin** has shown potent activity against both wild-type and azole-resistant Candida isolates.[4] While generally comparable, some studies suggest minor differences in activity against specific species, such as anidulafungin showing slightly lower geometric mean (GM) MIC values against Candida albicans in one study, and **rezafungin** demonstrating higher susceptibility rates against Candida glabrata in another.[1][2] Against Aspergillus species, the in vitro activity of **rezafungin** is also comparable to other echinocandins, though some data indicates anidulafungin may have slightly lower Minimum Effective Concentration (MEC) values.[1][2]

### Data Presentation: In Vitro Susceptibility Data



The following tables summarize the in vitro activity of **rezafungin** and anidulafungin against various fungal isolates as reported in several studies. The data is primarily presented as Minimum Inhibitory Concentration (MIC) for Candida species and Minimum Effective Concentration (MEC) for Aspergillus species, which are the standard measures of in vitro potency for these drug-pathogen combinations.

**Table 1: Comparative In Vitro Activity against Common** 

Candida Species (MIC in ug/mL)

| Organism                | Rezafungin<br>MIC50/MIC90 | Anidulafungin<br>MIC50/MIC90 | Rezafungin<br>GM MIC | Anidulafungin<br>GM MIC |
|-------------------------|---------------------------|------------------------------|----------------------|-------------------------|
| Candida albicans        | 0.03/0.06[5]              | 0.03/0.06                    | 0.095[1]             | 0.068[1]                |
| Candida glabrata        | 0.06/0.06[5]              | 0.03/0.06                    | 0.174[1]             | 0.103                   |
| Candida<br>tropicalis   | 0.03/0.06[5]              | 0.03/0.06                    | 0.163[1]             | 0.111                   |
| Candida<br>parapsilosis | 1/2[5]                    | 1/2                          | 1.564[1]             | 1.488                   |
| Candida krusei          | 0.03/0.03[5]              | 0.06/0.12                    | 0.240[1]             | 0.323                   |

MIC50/MIC90 values represent the MIC required to inhibit 50% and 90% of the isolates, respectively. GM MIC is the geometric mean MIC.

Table 2: Comparative In Vitro Activity against Less Common Candida Species (Rezafungin MIC in mg/L)

| Organism               | Rezafungin MIC90[4] |
|------------------------|---------------------|
| Candida dubliniensis   | 0.06                |
| Candida lusitaniae     | 0.25                |
| Candida guilliermondii | 1                   |
| Candida auris          | 0.25                |



Data for anidulafungin against these specific less common species was not consistently reported in the same comparative studies.

**Table 3: Comparative In Vitro Activity against** 

Aspergillus Species (MEC in ug/mL)

| Organism              | Rezafungin GM MEC | Anidulafungin GM MEC |
|-----------------------|-------------------|----------------------|
| Aspergillus fumigatus | 0.116[1][2]       | 0.064[1][2]          |
| Aspergillus flavus    | 0.110[1][2]       | 0.059[1][2]          |

GM MEC is the geometric mean MEC.

### **Experimental Protocols**

The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## CLSI Broth Microdilution Method (M27-A3/M27 4th ed.) for Yeasts

The CLSI M27 standard is a reference method for antifungal susceptibility testing of yeasts.[4] [6]

- Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24 hours.
   A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
- Antifungal Agent Preparation: Stock solutions of rezafungin and anidulafungin are prepared
  in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to
  achieve the desired final concentrations in the microdilution plates.[1]
- Assay Procedure: The antifungal dilutions are dispensed into 96-well microtiter plates. The standardized yeast inoculum is then added to each well. The plates are incubated at 35°C



for 24 to 48 hours.

 Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent reduction in turbidity (typically ≥50% inhibition) compared to the growth control well.

## **EUCAST Broth Microdilution Method (E.Def 7.3.1) for Yeasts**

The EUCAST methodology is another widely accepted standard for antifungal susceptibility testing.[7]

- Inoculum Preparation: Similar to the CLSI method, a standardized inoculum is prepared from fresh yeast cultures, with the final concentration in the wells being approximately 0.5 x 10<sup>5</sup> to 2.5 x 10<sup>5</sup> CFU/mL.
- Antifungal Agent and Media: Serial dilutions of the antifungal agents are prepared in RPMI
   1640 medium supplemented with 2% glucose.
- Assay Procedure: The prepared microtiter plates containing the antifungal dilutions and yeast inoculum are incubated at 35-37°C for 24 hours.
- Endpoint Determination: The MIC is determined spectrophotometrically as the lowest concentration that shows a 50% reduction in growth compared to the drug-free control.

## CLSI Broth Microdilution Method (M38-A2/M38 3rd ed.) for Molds

For filamentous fungi like Aspergillus, the CLSI M38 standard is employed.

- Inoculum Preparation: Conidia are harvested from mature mold cultures and a suspension is prepared and adjusted to a specific optical density to achieve a final inoculum concentration of 0.4 x 10<sup>4</sup> to 5 x 10<sup>4</sup> CFU/mL.
- Assay Procedure: The methodology largely follows the M27 protocol regarding the preparation of antifungal dilutions and inoculation of microtiter plates.



• Endpoint Determination: For echinocandins against Aspergillus, the Minimum Effective Concentration (MEC) is the endpoint. The MEC is defined as the lowest drug concentration at which a visible change in hyphal morphology (e.g., short, branched, and stunted hyphae) is observed microscopically compared to the growth control.

#### **Visualizations**

The following diagrams illustrate the experimental workflow for determining in vitro antifungal potency and the logical flow of the comparative analysis.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro antifungal susceptibility testing.





Click to download full resolution via product page

Caption: Logical flow for comparing the in vitro potency of **rezafungin** and anidulafungin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. In Vitro Activitiy of Rezafungin in Comparison with Anidulafungin and Caspofungin against Invasive Fungal Isolates (2017 to 2022) in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 7. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Rezafungin and Anidulafungin: A Head-to-Head Comparison of In Vitro Antifungal Potency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181853#rezafungin-vs-anidulafungin-in-vitro-potency-comparison]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com